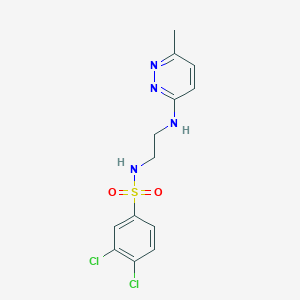

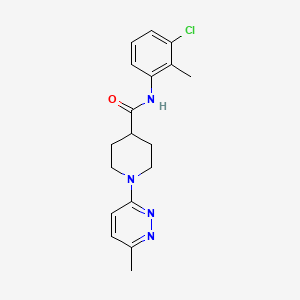

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine derivatives often involves reactions of cyclic nitrones with acetyl chloride under varying conditions. Eijk et al. (2010) reported that reactions of four-membered cyclic nitrones with acetyl chloride differ significantly from those of other cyclic nitrones. In the presence of water, these nitrones yield 2-[(acetyloxy)-amino]-N,N-diethylalkanamides. Alternatively, in the absence of water, N,N-diethyl-4-methylene-2-azetidinecarboxamides or N,N-diethyl-2,3-dihydro-2-azetecarboxamides are obtained (Eijk, Trompenaars, Reinhoudt, & Harkema, 2010).

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated through X-ray crystallography, as demonstrated by Bartnik et al. (1998), who synthesized 1-acetyl-3-bromo-3-phenylazetidine and characterized it through spectroscopic methods and single-crystal X-ray analysis, revealing the nearly planar nature of the azetidine ring (Bartnik, Faure, & Gębicki, 1998).

Applications De Recherche Scientifique

Synthesis and Characterization :

- Chen, T., Sanjiki, T., Kato, H., & Ohta, M. (1967) studied the synthesis of functional derivatives of azetidines, including compounds similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, by cyclization and photolysis methods. They provided insights into the structural formation of these compounds (Chen, T., et al., 1967).

Antimicrobial and Antioxidant Activities :

- Devi, K., Ramaiah, M., Roopa, D., & Vaidya, V. (2010) explored the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides. These compounds, related to the azetidine class, were evaluated for their antimicrobial and antioxidant activities (Devi, K., et al., 2010).

Conformational Analysis :

- Zagari, A., Némethy, G., & Scheraga, H. (1990) investigated the conformational constraints in azetidine-2-carboxylic acid derivatives, discussing how substitutions like those in 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide might influence protein folding and stability (Zagari, A., et al., 1990).

Biological Activities :

- Panchasara, D. R., & Pande, S. (2009) synthesized azetidine derivatives, including those with structures similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, and evaluated their antibacterial and antifungal activities (Panchasara, D. R., & Pande, S., 2009).

Enzymatic Biotransformation :

- Leng, D., Wang, D., Pan, J.-H., Huang, Z.-t., & Wang, M.-X. (2009) demonstrated the enantioselective biotransformation of racemic azetidine-2-carbonitriles, a process that may be relevant for the production of chiral derivatives of 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide (Leng, D., et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-4-17-11(18-5-2)6-13-12(16)10-7-14(8-10)9(3)15/h10-11H,4-8H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUARTGXBTYDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1CN(C1)C(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)

![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)